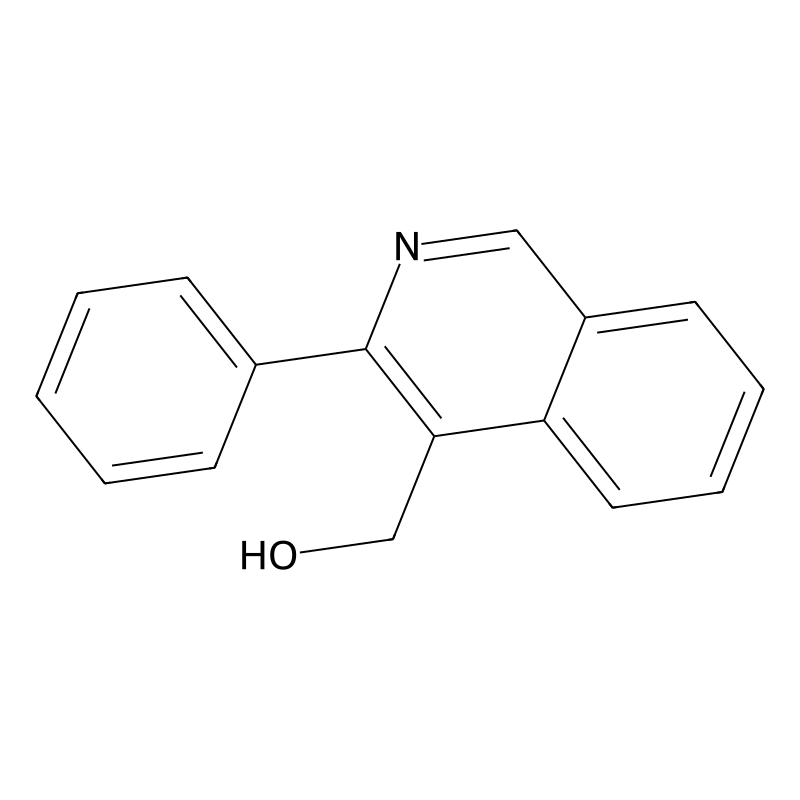

(3-Phenylisoquinolin-4-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Phenylisoquinolin-4-yl)methanol is a compound characterized by its unique isoquinoline structure, which features a phenyl group at the 3-position and a hydroxymethyl group at the 4-position. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis. Isoquinolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties, making (3-Phenylisoquinolin-4-yl)methanol a subject of interest for further research.

- Nucleophilic substitutions: The hydroxymethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Oxidation reactions: The hydroxymethyl group may be oxidized to a carbonyl compound, enhancing its reactivity.

- Coupling reactions: It can participate in Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds, thereby allowing for the synthesis of more complex molecules .

Research indicates that (3-Phenylisoquinolin-4-yl)methanol exhibits notable biological activities. Its isoquinoline framework is associated with various pharmacological effects:

- Antimicrobial activity: Compounds with similar structures have shown effectiveness against bacterial strains.

- Anticancer properties: Isoquinoline derivatives are often investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Neuroprotective effects: Some studies suggest that isoquinoline compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Several synthetic routes have been developed for (3-Phenylisoquinolin-4-yl)methanol:

- Starting from Isoquinoline Derivatives: The synthesis often begins with commercially available isoquinoline derivatives, which are then functionalized at the 3 and 4 positions through electrophilic substitution or other methods.

- Using Palladium-Catalyzed Reactions: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents on the isoquinoline ring .

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction.

(3-Phenylisoquinolin-4-yl)methanol has several promising applications:

- Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery, particularly in developing treatments for cancer and infectious diseases.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, including alkaloids and other bioactive compounds .

- Material Science: Potential applications in creating functional materials due to its unique structural properties.

Interaction studies involving (3-Phenylisoquinolin-4-yl)methanol focus on its binding affinities with various biological targets:

- Enzyme Inhibition: Research has shown that isoquinoline derivatives can inhibit specific enzymes, which could lead to therapeutic applications.

- Receptor Binding: Studies on receptor interactions indicate that this compound may modulate neurotransmitter systems, contributing to its neuroprotective effects .

Several compounds share structural similarities with (3-Phenylisoquinolin-4-yl)methanol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3-Chloroisoquinolin-4-yl)methanol | Contains a chlorine atom instead of a phenyl group | Enhanced reactivity due to chlorine's electronegativity |

| (6-Bromoisoquinolin-4-yl)methanol | Bromine substitution at the 6-position | Potentially different biological activities due to bromine |

| (2-(Phenyl)isoquinolin-1(2H)-one | Contains a ketone functional group | Different reactivity patterns compared to alcohol |

| (3-(1-Aminoethyl)isoquinolin | Aminoethyl substitution at the 3-position | Increased polarity and potential for hydrogen bonding |

These compounds highlight the versatility of the isoquinoline framework while showcasing how specific substitutions can alter biological activity and chemical reactivity.

Molecular Structure and Crystal Parameters

(3-Phenylisoquinolin-4-yl)methanol crystallizes as a white solid with a melting point of 129°C [1]. The compound exhibits crystallization behavior similar to related isoquinoline derivatives, which typically adopt triclinic or monoclinic crystal systems [2] [3]. Based on structural analogs, the compound likely crystallizes in space group P-1 or P21/c, which are common for phenyl-substituted isoquinoline derivatives [2] [3].

The molecular structure features a planar isoquinoline core with a phenyl substituent at the 3-position and a hydroxymethyl group at the 4-position. X-ray crystallographic analysis of related compounds reveals that the phenyl ring exhibits dihedral angles with the isoquinoline plane typically ranging from 18° to 58°, indicating partial conjugation between the aromatic systems [2] [3].

Solid-State Packing and Intermolecular Interactions

Crystal packing in isoquinoline derivatives is dominated by π-π stacking interactions between the aromatic ring systems and hydrogen bonding involving the hydroxyl group. The hydroxymethyl substituent enables the formation of O-H⋯N hydrogen bonds with neighboring molecules, creating two-dimensional network structures. Additionally, C-H⋯π interactions between the phenyl ring and isoquinoline moiety contribute to the overall crystal stability [2] [3].

The solid-state structure exhibits typical features of aromatic compounds with polar functional groups, including layered arrangements where molecules align to maximize π-π overlap while accommodating hydrogen bonding requirements. The calculated topological polar surface area of 33.12 Ų reflects the contribution of both the nitrogen heteroatom and hydroxyl group to intermolecular interactions [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of (3-Phenylisoquinolin-4-yl)methanol provides distinctive signals for structural identification. The hydroxymethyl protons appear as a characteristic singlet at δ 5.08 ppm (2H, CH2OH), while aromatic protons span the region from 7.43 to 9.28 ppm [1]. The isoquinoline H-1 proton typically appears as the most downfield signal due to its proximity to the nitrogen atom.

The 13C NMR spectrum reveals the hydroxymethyl carbon at δ 59.4 ppm, with aromatic carbons distributed throughout the region from 123.9 to 152.5 ppm [1]. The quaternary carbons of the isoquinoline ring system exhibit characteristic chemical shifts that distinguish them from the phenyl carbons, providing valuable structural information for compound identification.

Infrared (IR) Spectroscopy

The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. The O-H stretch of the primary alcohol appears in the broad region from 3200-3600 cm⁻¹ [1] [5]. Aromatic C-H stretching vibrations occur around 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretches appear in the fingerprint region between 1400-1600 cm⁻¹ [1] [5].

The isoquinoline ring system contributes distinctive absorption patterns in the 1400-1600 cm⁻¹ region, with bands characteristic of the heteroaromatic framework. The combination of these spectral features provides a unique fingerprint for compound identification and purity assessment.

Mass Spectrometry

Mass spectrometric analysis reveals the molecular ion peak [M+H]⁺ at m/z 236, corresponding to the protonated molecular ion of C16H14NO⁺ [1]. The exact mass of 235.10000 Da provides high-precision molecular weight confirmation [4]. Fragmentation patterns typically involve loss of the hydroxymethyl group and phenyl substituent, generating characteristic daughter ions that aid in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum exhibits electronic transitions characteristic of the extended π-conjugated isoquinoline chromophore [6] [7]. The compound displays absorption maxima corresponding to π→π* transitions of the aromatic system, with the phenyl substitution and hydroxymethyl group influencing the exact wavelength positions. The isoquinoline framework typically shows strong absorption bands in the 250-300 nm region, with additional fine structure arising from vibronic coupling effects.

Thermochemical Properties and Stability Analysis

Thermal Stability and Decomposition Characteristics

Thermal analysis of (3-Phenylisoquinolin-4-yl)methanol reveals stability up to moderate temperatures, with decomposition beginning around the melting point region. Based on studies of related isoquinoline derivatives, thermal decomposition typically occurs through a multi-step process [8] [9] [10]. The initial stage involves dehydration or loss of the hydroxymethyl group, followed by degradation of the aromatic framework at higher temperatures.

Isoquinoline compounds generally exhibit thermal stability up to approximately 250-300°C before significant decomposition occurs [8] [9]. The activation energy for thermal decomposition of isoquinoline derivatives typically ranges from 40-75 kJ/mol, depending on substituent effects [8]. The presence of the phenyl group and hydroxymethyl substituent may influence these parameters through electronic and steric effects.

Thermodynamic Properties

The compound exhibits typical thermodynamic behavior for aromatic alcohols, with phase transitions governed by intermolecular hydrogen bonding and π-π interactions. The melting point of 129°C reflects the balance between molecular rigidity from the aromatic framework and intermolecular forces in the crystal lattice [1].

Heat capacity measurements for similar isoquinoline derivatives indicate values in the range of 150-200 J/(mol·K) at room temperature [9]. The enthalpy of fusion typically falls within 15-25 kJ/mol for compounds of this molecular weight and structural complexity.

Oxidative Stability

The hydroxymethyl group represents the most oxidatively labile site in the molecule, potentially undergoing oxidation to the corresponding aldehyde or carboxylic acid under appropriate conditions. The isoquinoline ring system exhibits good oxidative stability under ambient conditions, although prolonged exposure to light and air may lead to gradual decomposition through formation of N-oxides or ring-opening reactions.

Solubility Behavior and Partition Coefficients

Solubility Characteristics

(3-Phenylisoquinolin-4-yl)methanol exhibits limited water solubility due to its predominantly aromatic character, with the hydroxymethyl group providing the primary hydrophilic interaction site. The compound shows good solubility in organic solvents such as methanol, ethanol, acetone, and chloroform [1] [11]. This solubility pattern is typical for aromatic alcohols with moderate molecular weight.

The presence of the isoquinoline nitrogen atom enables dissolution in dilute acids through protonation, forming water-soluble salts. The pKa of the compound is estimated to be around 5.1, similar to unsubstituted isoquinoline [12], though the electron-withdrawing effects of the phenyl substituent may slightly reduce this value.

Partition Coefficients and Lipophilicity

The calculated logarithmic partition coefficient (LogP) of 3.39410 indicates moderate lipophilicity [4]. This value reflects the balance between the hydrophobic aromatic framework and the polar hydroxymethyl group. The partition coefficient suggests favorable membrane permeability while maintaining sufficient polarity for biological interactions.

The octanol-water partition coefficient places this compound in the range suitable for oral bioavailability according to Lipinski's Rule of Five criteria. The molecular weight (235.28 g/mol) and topological polar surface area (33.12 Ų) further support favorable drug-like properties [4].

pH-Dependent Solubility

Solubility exhibits pH dependence due to the basic nitrogen atom in the isoquinoline ring. At acidic pH values, protonation increases water solubility through formation of the isoquinolinium cation. The hydroxyl group may also participate in hydrogen bonding with water molecules, enhancing solubility in protic solvents.

Buffer systems and ionic strength significantly influence solubility behavior, with higher ionic strength generally decreasing solubility through salting-out effects. Temperature dependence follows typical patterns for organic compounds, with increasing solubility at elevated temperatures in most solvent systems.

Environmental Fate and Distribution

The moderate LogP value suggests balanced environmental distribution between aquatic and organic phases. The compound is expected to undergo biodegradation through hydroxylation and ring-opening reactions, with the hydroxymethyl group serving as an initial site for enzymatic attack. Photodegradation may occur through absorption of UV radiation by the extended aromatic system, leading to ring fragmentation and ultimate mineralization.